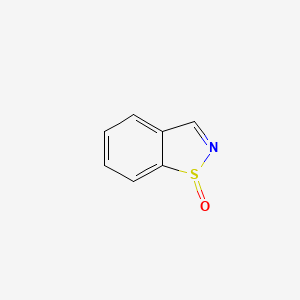

1H-1lambda~4~,2-Benzothiazol-1-one

Cat. No. B8588856

Key on ui cas rn:

851309-27-8

M. Wt: 151.19 g/mol

InChI Key: KANAPVJGZDNSCZ-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US07264919B2

Procedure details

A coating solution for protective layer on the back side was prepared by mixing 50 g of gelatin, 0.2 g of sodium polystyrenesulfonate, 2.4 g of N,N-ethylenebis(vinylsulfonacetamide), 1 g of sodium tert-octylphenoxyethoxyethanesulfonate, 30 mg of benzisothiazolinone, 37 mg of a fluorine-containing surfactant (F-1: potassium salt of N-perfluorooctylsulfonyl-N-propylalanine), 150 mg of a fluorine-containing surfactant (F-2: polyethylene glycol mono(N-perfluorooctylsulfonyl-N-propyl-2-aminoethyl) ether [average polymerization degree of ethylene oxide: 15]), 64 mg of a fluorine-containing surfactant (F-3), 32 mg of a fluorine-containing surfactant (F-4), 10 mg of a fluorine-containing surfactant (F-7), 5 mg of a fluorine-containing surfactant (F-8), 8.8 g of acrylic acid/ethyl acrylate copolymer (copolymerization ratio: 5/95 by weight), 0.6 g of Aerosol-OT (produced by American Cyanamid Co.), a liquid paraffin emulsion containing 1.8 g of liquid paraffin and 950 ml of water in a vessel kept at 40° C.

Name

fluorine

Quantity

32 mg

Type

reactant

Reaction Step One

Name

fluorine

Quantity

10 mg

Type

reactant

Reaction Step Two

Name

fluorine

Quantity

5 mg

Type

reactant

Reaction Step Three

Name

sodium tert-octylphenoxyethoxyethanesulfonate

Quantity

1 g

Type

reactant

Reaction Step Four

Name

fluorine

Quantity

37 mg

Type

reactant

Reaction Step Four

[Compound]

Name

N-perfluorooctylsulfonyl-N-propylalanine

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Five

Name

fluorine

Quantity

150 mg

Type

reactant

Reaction Step Five

[Compound]

Name

polyethylene glycol mono(N-perfluorooctylsulfonyl-N-propyl-2-aminoethyl) ether

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Six

Name

fluorine

Quantity

64 mg

Type

reactant

Reaction Step Six

Identifiers

|

REACTION_CXSMILES

|

[Na].[C:2]([C:10]([O:16][CH2:17][CH2:18][O:19][C:20]1C=CC=[CH:22][CH:21]=1)(S([O-])(=O)=O)C)(CC(C)(C)C)(C)[CH3:3].[Na+].S1(=[O:36])C2C=CC=CC=2C=N1.FF.[K]>>[C:20]([OH:36])(=[O:19])[CH:21]=[CH2:22].[C:10]([O:16][CH2:17][CH3:18])(=[O:36])[CH:2]=[CH2:3] |f:1.2,6.7,^1:0,38|

|

Inputs

Step One

|

Name

|

fluorine

|

|

Quantity

|

32 mg

|

|

Type

|

reactant

|

|

Smiles

|

FF

|

Step Two

|

Name

|

fluorine

|

|

Quantity

|

10 mg

|

|

Type

|

reactant

|

|

Smiles

|

FF

|

Step Three

|

Name

|

fluorine

|

|

Quantity

|

5 mg

|

|

Type

|

reactant

|

|

Smiles

|

FF

|

Step Four

|

Name

|

|

|

Quantity

|

0.2 g

|

|

Type

|

reactant

|

|

Smiles

|

[Na]

|

|

Name

|

sodium tert-octylphenoxyethoxyethanesulfonate

|

|

Quantity

|

1 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(C)(CC(C)(C)C)C(C)(S(=O)(=O)[O-])OCCOC1=CC=CC=C1.[Na+]

|

|

Name

|

|

|

Quantity

|

30 mg

|

|

Type

|

reactant

|

|

Smiles

|

S1(N=CC2=C1C=CC=C2)=O

|

|

Name

|

fluorine

|

|

Quantity

|

37 mg

|

|

Type

|

reactant

|

|

Smiles

|

FF

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[K]

|

[Compound]

|

Name

|

N-perfluorooctylsulfonyl-N-propylalanine

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

fluorine

|

|

Quantity

|

150 mg

|

|

Type

|

reactant

|

|

Smiles

|

FF

|

Step Six

[Compound]

|

Name

|

polyethylene glycol mono(N-perfluorooctylsulfonyl-N-propyl-2-aminoethyl) ether

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

fluorine

|

|

Quantity

|

64 mg

|

|

Type

|

reactant

|

|

Smiles

|

FF

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

A coating solution for protective layer on the back side was prepared

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

containing

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C=C)(=O)O.C(C=C)(=O)OCC

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 8.8 g | |

| YIELD: CALCULATEDPERCENTYIELD | 51513.8% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |